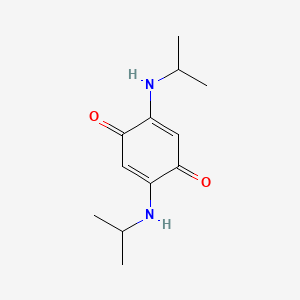

2,5-Bis(isopropylamino)-1,4-benzoquinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Bis(isopropylamino)-1,4-benzoquinone (BIQ) is a redox-active compound that has gained significant attention in the field of organic synthesis and materials science. BIQ is a quinone derivative that possesses unique physicochemical properties, making it a promising candidate for various applications.

科学的研究の応用

Synthesis and Biological Evaluation

A study explored the synthesis of various 2,5-bis(alkylamino)-1,4-benzoquinones, including 2,5-bis(isopropylamino)-1,4-benzoquinone, examining their effects on crop species and their cytotoxicity against different human cancer cell lines (Barbosa et al., 2010).

Antineoplastic Activity

Research on amino-substituted p-benzoquinones, including 2,5-bis(isopropylamino)-1,4-benzoquinone, revealed some compounds demonstrating inhibitory activity against human colon adenocarcinoma and leukemia L1210 screening in vitro (Mathew, Zee-Cheng, & Cheng, 1986).

Reactivity in Quinonoid-Bridged Dinuclear Complexes

A study utilized 2,5-bis[2-(methylthio)anilino]-1,4-benzoquinone to synthesize dinuclear complexes, investigating their spectroscopic characteristics and coordination modes (Sommer et al., 2013).

Synthesis, Structure, and Electrochemical Properties

Research focused on synthesizing various 2,5-bis(alkyl/arylamino)1,4-benzoquinones, including their crystal structures and electrochemical properties (Bayen et al., 2007).

Laccase-Mediated Synthesis

The laccase-mediated synthesis of 2,5-bis(alkylamino)-[1,4]-benzoquinones was performed, showcasing their similarity to natural mitomycins and their potential pharmaceutical applications (Herter et al., 2013).

Self-Assembling Molecular Complexes

A study on 2,5-bis(alkylamino)-1,4-benzoquinone focused on its self-complementary hydrogen-bonding unit and its role in forming ribbon-like backbones in molecular complexes (Zhang, Zheng, & Shen, 1998).

特性

IUPAC Name |

2,5-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7(2)13-9-5-12(16)10(6-11(9)15)14-8(3)4/h5-8,13-14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGALAPCRIUJGRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=O)C(=CC1=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)

![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)

![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2368938.png)

![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2368940.png)